molecular formula C9H3Cl4NO2S2 B14047668 2-(2,4,5-Trichlorophenyl)thiazole-5-sulfonyl chloride

2-(2,4,5-Trichlorophenyl)thiazole-5-sulfonyl chloride

Cat. No.: B14047668
M. Wt: 363.1 g/mol
InChI Key: RKWYUDKBCGCBMR-UHFFFAOYSA-N
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Description

2-(2,4,5-Trichlorophenyl)thiazole-5-sulfonyl chloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trichlorophenyl group attached to the thiazole ring, along with a sulfonyl chloride functional group. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .

Preparation Methods

The synthesis of 2-(2,4,5-Trichlorophenyl)thiazole-5-sulfonyl chloride typically involves multiple steps. One common method starts with the chlorination of readily available precursors. For example, the chlorination of 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole can yield 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride . This intermediate can then be further reacted with 2,4,5-trichlorophenyl derivatives to obtain the target compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

2-(2,4,5-Trichlorophenyl)thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include amines for nucleophilic substitution and various electrophiles for electrophilic substitution. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

2-(2,4,5-Trichlorophenyl)thiazole-5-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4,5-Trichlorophenyl)thiazole-5-sulfonyl chloride involves its ability to react with nucleophiles, such as amino groups in proteins. This reactivity allows it to modify biological molecules, potentially inhibiting enzyme activity or altering protein function. The molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 2-(2,4,5-Trichlorophenyl)thiazole-5-sulfonyl chloride include other thiazole derivatives with sulfonyl chloride groups, such as:

These compounds share similar reactivity due to the presence of the sulfonyl chloride group but differ in their specific substituents on the thiazole ring. The unique combination of the trichlorophenyl group in this compound may confer distinct biological activities and reactivity profiles compared to its analogs .

Properties

Molecular Formula

C9H3Cl4NO2S2

Molecular Weight

363.1 g/mol

IUPAC Name

2-(2,4,5-trichlorophenyl)-1,3-thiazole-5-sulfonyl chloride

InChI

InChI=1S/C9H3Cl4NO2S2/c10-5-2-7(12)6(11)1-4(5)9-14-3-8(17-9)18(13,15)16/h1-3H

InChI Key

RKWYUDKBCGCBMR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=NC=C(S2)S(=O)(=O)Cl

Origin of Product

United States

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